molecular formula C11H17NO4 B1488779 1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1341843-46-6

1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B1488779
CAS RN: 1341843-46-6
M. Wt: 227.26 g/mol
InChI Key: GKSBKPQRHUWBLT-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid (1-OCPCA) is an organic compound of interest due to its unique properties and potential applications. It is a cyclic organic compound composed of a pyrrolidine ring fused to an oxane ring and a carboxylic acid group. This compound is of interest in the scientific community due to its potential applications in drug development, as well as its ability to act as a catalyst in certain chemical reactions.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core component of 1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid, is widely utilized in medicinal chemistry due to its versatility and biological relevance. It serves as a scaffold for creating novel biologically active compounds, particularly in the design of drugs targeting human diseases . The stereogenicity of the pyrrolidine ring allows for the exploration of different stereoisomers, which can lead to varied biological profiles due to different binding modes to enantioselective proteins .

Pharmacophore Development

In pharmacophore development, the pyrrolidine ring’s sp3-hybridization and non-planarity offer an efficient way to explore pharmacophore space. This is crucial for identifying molecular features that are responsible for the optimal interactions with a biological target .

Stereochemistry Studies

The pyrrolidine ring’s contribution to the stereochemistry of molecules is significant. Researchers can study how the spatial orientation of substituents affects the biological activity of drug candidates, which is essential for understanding structure-activity relationships (SAR) .

Asymmetric Synthesis

1-(Oxane-4-carbonyl)pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric Michael addition reactions. This method is used to obtain highly enantiomerically enriched compounds, which are important for creating drugs with fewer side effects and higher efficacy .

Bioactive Molecule Selectivity

The pyrrolidine ring is instrumental in achieving target selectivity for bioactive molecules. Its derivatives, including pyrrolizines and prolinol, have been described in literature for their selective biological activities .

ADME/Tox Optimization

The introduction of heteroatomic fragments like the pyrrolidine ring in drug molecules is a strategic choice to modify physicochemical parameters. This helps in obtaining favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles for drug candidates .

Three-Dimensional (3D) Coverage

The non-planarity of the pyrrolidine ring, a feature called “pseudorotation,” increases the three-dimensional coverage of molecules. This is advantageous for the interaction of drugs with their targets, potentially leading to more effective treatments .

Enantioselective Protein Binding

The different stereoisomers of the pyrrolidine ring can lead to distinct biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is a critical factor in the efficacy and specificity of medications .

properties

IUPAC Name

1-(oxane-4-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c13-10(8-2-5-16-6-3-8)12-4-1-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSBKPQRHUWBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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